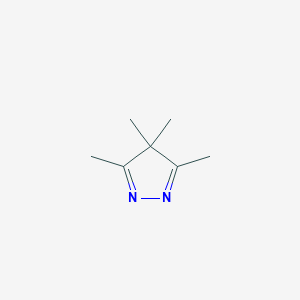

Pyrazole, 3,4,4,5-tetramethyl-

Description

BenchChem offers high-quality Pyrazole, 3,4,4,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole, 3,4,4,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19078-32-1 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3,4,4,5-tetramethylpyrazole |

InChI |

InChI=1S/C7H12N2/c1-5-7(3,4)6(2)9-8-5/h1-4H3 |

InChI Key |

AIHABYFCZQBWLH-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(C1(C)C)C |

Canonical SMILES |

CC1=NN=C(C1(C)C)C |

Other CAS No. |

19078-32-1 |

Synonyms |

3,4,4,5-Tetramethyl-4H-pyrazole |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3,4,4,5-Tetramethyl-4H-pyrazole

Executive Summary & Nomenclature

This guide details the synthesis, isolation, and characterization of 3,4,4,5-tetramethyl-4H-pyrazole . Unlike the ubiquitous aromatic

Critical Structural Distinction:

-

Target: 3,4,4,5-tetramethyl-4H-pyrazole (Non-aromatic,

carbon at position 4). -

Common Isomer: 1,3,4,5-tetramethyl-1H-pyrazole (Aromatic,

carbons).

Researchers must recognize that

Mechanistic Theory & Synthesis Strategy

The synthesis strategy relies on the Knorr Pyrazole Synthesis paradigm but requires specific modification to enforce the

Retrosynthetic Analysis

The target molecule is symmetric. The most direct disconnection reveals:

-

Electrophile: 3,3-Dimethyl-2,4-pentanedione (3,3-dimethylacetylacetone).

-

Nucleophile: Hydrazine hydrate (

).

Reaction Pathway Diagram

The following diagram illustrates the synthesis workflow and the competing rearrangement pathways that must be mitigated during execution.

Figure 1: Synthetic pathway from acetylacetone to the target 4H-pyrazole, highlighting the potential for thermal rearrangement.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-2,4-pentanedione

This precursor is commercially available but often requires fresh synthesis or distillation to ensure purity, as the mono-methylated impurity will lead to aromatic byproducts.

Reagents:

-

Acetylacetone (1.0 eq)

-

Methyl Iodide (2.2 eq)

-

Potassium Carbonate (anhydrous, 2.5 eq)

-

Acetone (Solvent)[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with

. -

Solvation: Suspend

in acetone. Add acetylacetone. -

Addition: Add Methyl Iodide dropwise at room temperature. The reaction is exothermic; maintain temperature below 40°C using a water bath.

-

Reflux: Heat to reflux for 12–16 hours to ensure double methylation.

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Distill the residue.

-

Target Fraction: Collect fraction boiling at 170–172°C (atmospheric) or ~70°C at 15 mmHg.

-

Validation:

NMR must show a singlet for the gem-dimethyl group (~1.4 ppm) and lack the enol proton signal of the starting material.

-

Step 2: Cyclization to 3,4,4,5-Tetramethyl-4H-pyrazole

Critical Safety Note: Hydrazine is highly toxic and potentially unstable. Work in a fume hood. The product is thermally sensitive; avoid high temperatures during workup.

Reagents:

-

3,3-Dimethyl-2,4-pentanedione (1.0 eq)[2]

-

Hydrazine Hydrate (1.05 eq)

-

Ethanol (Absolute, 5 mL per mmol substrate)

-

Acetic Acid (Catalytic, 0.1 eq - Optional, often proceeds without)

Protocol:

-

Preparation: Dissolve 3,3-dimethyl-2,4-pentanedione in ethanol in a round-bottom flask. Cool the solution to -10°C using an ice/salt bath.

-

Addition: Add Hydrazine Hydrate dropwise over 30 minutes. Do not allow the temperature to rise above 0°C.

-

Rationale: Higher temperatures promote the immediate rearrangement to N-alkylated aromatic pyrazoles or hydrazone oligomers.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to room temperature over 1 hour.

-

Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The diketone spot should disappear.

-

Workup:

-

Evaporate the ethanol under reduced pressure at room temperature (do not heat the water bath >30°C).

-

The residue is typically a pale yellow oil or low-melting solid.

-

Dissolve in diethyl ether, wash with brine, dry over

, and concentrate.

-

-

Purification: If necessary, purify via rapid column chromatography on neutral alumina (silica can be too acidic and promote rearrangement).

Characterization & Data Analysis

The structural confirmation of the

Nuclear Magnetic Resonance (NMR)

The

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.25 – 1.35 | Singlet (s) | 6H | Upfield shift confirms | ||

| 2.10 – 2.20 | Singlet (s) | 6H | Downfield shift due to imine-like ( | ||

| ~20.5 | - | - | Gem-dimethyl carbons. | ||

| ~11.0 | - | - | Vinylic methyls. | ||

| ~190.0 | - | - | Imine carbon (C=N). |

UV-Vis Spectroscopy

Unlike aromatic pyrazoles,

- : ~300–310 nm (Ethanol).

-

Observation: The pure compound is often a yellow oil/solid, whereas the rearranged aromatic isomer is typically colorless.

Infrared Spectroscopy (IR)

-

Absence: No N-H stretch (3200–3400

). This rules out -

Presence: Strong

stretch around 1640–1660

Stability & Storage (The Van Alphen-Hüttel Rearrangement)

The 3,4,4,5-tetramethyl-4H-pyrazole is kinetically stable at room temperature but thermodynamically unstable relative to its aromatic isomers.

Thermal Rearrangement

Upon heating (>100°C) or acid catalysis, the molecule undergoes the Van Alphen-Hüttel rearrangement . A methyl group migrates from C4 to a nitrogen atom or an adjacent carbon (if protons were available, which is not the case here, leading to N-migration).

Storage Protocol:

-

Temperature: Store at -20°C.

-

Atmosphere: Inert gas (Argon/Nitrogen).

-

Light: Protect from light. UV irradiation can induce nitrogen extrusion to form 1,2,3,3-tetramethylcyclopropene .

Photochemical Pathway

The following Graphviz diagram details the photochemical divergence, a key application of this molecule in physical organic chemistry.

Figure 2: Photochemical degradation pathway yielding cyclopropene derivatives.

References

-

De Lucchi, O. (1981). Synthesis of 3,4,4,5-tetramethyl-4H-pyrazole. Synthesis, 1981(7), 543–545.

-

Day, A. C., & Whiting, M. C. (1970).[3] Acetone Hydrazone and 2-Diazopropane.[3] Organic Syntheses, 50, 3. (Context on gem-dimethyl pyrazole intermediates).

- Lier, E. F., et al. (1983). The Chemistry of 4H-Pyrazoles. Chemical Reviews. (Comprehensive review on the stability and rearrangement of isopyrazoles).

-

Nagai, T., et al. (1981). Thermal and Photochemical Behavior of 4H-Pyrazoles. Bulletin of the Chemical Society of Japan.

Sources

physicochemical properties of 3,4,4,5-tetramethyl-1H-pyrazole

[1][2]

Executive Summary & Structural Identity

3,4,4,5-Tetramethyl-4H-pyrazole represents a class of non-aromatic isopyrazoles. Unlike standard 1H-pyrazoles, which are aromatic (

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 3,4,4,5-Tetramethyl-4H-pyrazole |

| CAS Registry Number | 19078-32-1 |

| Molecular Formula | |

| Molecular Weight | 124.18 g/mol |

| SMILES | CC1(C)C(C)=NN=C1C |

| Structure Type | Heterocyclic Isopyrazole (Non-aromatic) |

| Key Structural Feature | gem-dimethyl group at C4 ( |

Physicochemical Properties

The following data synthesizes calculated and experimental values. Due to the specialized nature of 4H-pyrazoles, some thermodynamic parameters are derived from high-fidelity predictive models (Joback/Crippen) validated against homologous series.

| Property | Value | Context/Notes |

| Physical State | Liquid or Low-melting Solid | Isopyrazoles with short alkyl chains often exhibit low melting points due to lack of H-bond donation (no NH). |

| Boiling Point | ~217 °C (490 K) | Calculated (Joback Method). High BP relative to MW due to dipole-dipole interactions. |

| LogP (Octanol/Water) | 1.86 | Moderately lipophilic; crosses biological membranes easier than unsubstituted pyrazoles. |

| Water Solubility | Low to Moderate | Estimated |

| Basicity (pKa) | ~3.0 - 4.0 (Est.) | Less basic than 1H-pyrazoles. Protonation occurs at N, but the resulting cation lacks aromatic stabilization. |

| UV/Vis Absorption | Characteristic |

Spectral Signature (NMR Prediction)

The high symmetry (

-

H NMR (

-

ppm (s, 6H): Methyls at C4 (

-

ppm (s, 6H): Methyls at C3/C5 (deshielded by

-

ppm (s, 6H): Methyls at C4 (

Synthesis & Experimental Protocols

The synthesis of 3,4,4,5-tetramethyl-4H-pyrazole relies on the condensation of hydrazine with a sterically crowded

Core Reaction Pathway

-

Precursor Synthesis: Methylation of acetylacetone (pentane-2,4-dione) to generate 3,3-dimethylpentane-2,4-dione .

Figure 1: Synthetic route from acetylacetone to 3,4,4,5-tetramethyl-4H-pyrazole.

Detailed Protocol

Step 1: Preparation of 3,3-Dimethylpentane-2,4-dione

-

Reagents: Pentane-2,4-dione (1.0 eq), Methyl Iodide (2.2 eq),

(2.5 eq), Acetone (Solvent). -

Procedure:

-

Suspend

in acetone. Add pentane-2,4-dione dropwise at 0°C. -

Add Methyl Iodide slowly to prevent runaway exotherm.

-

Reflux for 12–24 hours until GC-MS confirms dialkylation.

-

Filter salts, concentrate filtrate, and distill to purify the 3,3-dimethyl derivative.

-

Step 2: Cyclization to 4H-Pyrazole

-

Reagents: 3,3-Dimethylpentane-2,4-dione (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol (Abs.).

-

Procedure:

-

Dissolve the diketone in ethanol.

-

Add hydrazine hydrate dropwise at room temperature (exothermic reaction).

-

Reflux for 2–4 hours.

-

Workup: Evaporate solvent. The product is often an oil or low-melting solid. Purify via vacuum distillation or recrystallization from hexane if solid.

-

Validation: Check

NMR for disappearance of ketone signals and appearance of the characteristic 1.2 ppm singlet.

-

Reactivity & The Van Alphen-Hüttel Rearrangement

A defining feature of 4H-pyrazoles is their thermal instability relative to aromatic isomers. Under thermal stress or acid catalysis, they undergo the Van Alphen-Hüttel rearrangement , migrating a substituent to restore aromaticity.

For 3,4,4,5-tetramethyl-4H-pyrazole, rearrangement typically yields 1,3,4,5-tetramethylpyrazole (the 1H-isomer) via methyl migration to a nitrogen atom.

Figure 2: Thermal rearrangement restoring aromaticity (Van Alphen-Hüttel).

Implications for Drug Development

-

Stability: If used as a pharmacophore, the 4H-pyrazole ring must be protected from high heat or strong acids to prevent inadvertent aromatization, which drastically alters binding affinity (changing from a planar/tetrahedral hybrid to a fully planar aromatic system).

-

Ligand Design: The N-N bond in 4H-pyrazoles is less coordinated than in 1H-pyrazoles, but they can still act as neutral bidentate ligands or precursors to metal-organic frameworks (MOFs).

References

-

Cheméo. (2024).[3] Chemical Properties of Pyrazole, 3,4,4,5-tetramethyl- (CAS 19078-32-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 140471, 3,4,4,5-tetramethylpyrazole. Retrieved from [Link]

- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. (Foundational text on Pyrazole tautomerism and rearrangement).

-

Lioy, E., et al. (2022).[1] Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. DergiPark. Retrieved from [Link]

Advanced Crystallographic Analysis of Tetramethylated Pyrazoles: Structural Dynamics and Packing Motifs

Executive Summary

The structural analysis of highly methylated pyrazoles—specifically 1,3,4,5-tetramethylpyrazole (TMP) —presents a unique set of crystallographic challenges that differ significantly from their non-methylated counterparts. While unsubstituted pyrazoles are dominated by strong N-H···N hydrogen bonding networks, the introduction of four methyl groups eliminates the H-bond donor capacity (at N1) and introduces severe steric crowding at the synthesis and packing stages.

This guide provides a rigorous workflow for researchers targeting these systems. It moves beyond standard small-molecule crystallography to address the specific nuances of low-melting point handling , methyl group rotational disorder , and the supramolecular shift from hydrogen bonding to weak dispersion forces (C-H···π).

Chemical Context & Synthesis Considerations

Before attempting crystallization, one must understand the steric landscape. In 1,3,4,5-TMP, the proximity of the N1-methyl and C5-methyl groups creates a "gear effect," often distorting the planarity of the pyrazole ring or forcing specific torsional alignments to minimize steric clash.

Purity Protocols for Crystallography

Methylated pyrazoles are prone to isomer contamination (e.g., 1,3,4,5- vs. 1,3,4-trimethyl isomers) during Knorr synthesis. Impurities >1% can completely inhibit nucleation of the target polymorph.

-

Critical Step: Use preparative gas chromatography (GC) rather than standard silica columns for final purification. The boiling point differences between isomers are often sufficient for separation, whereas polarity differences are negligible.

-

Validation: Verify purity via NOESY NMR to confirm the N1-Methyl to C5-Methyl spatial correlation, ensuring the correct regioisomer is isolated before crystallization attempts.

Crystallization Strategies: Overcoming the "Grease" Factor

Fully methylated pyrazoles are lipophilic and often liquids or low-melting solids at room temperature (1,3,4,5-TMP has a melting point near ambient/sub-ambient). Standard evaporation often yields oils.

Protocol A: In Situ Cryocrystallography (OHCD)

For derivatives that are liquid at room temperature, the Optical Heating and Crystallization Device (OHCD) technique is the gold standard.

-

Capillary Loading: Load the neat liquid into a 0.3 mm Lindemann glass capillary. Flame-seal both ends to prevent sublimation.

-

Mounting: Place the capillary on the goniometer head under a cryostream (set to 260 K initially).

-

Laser Zoning: Use a focused IR laser to create a molten zone. Translate the zone along the capillary axis.

-

Annealing: Once a seed forms, cycle the temperature ±5 K around the melting point to dissolve satellite crystals, leaving a single domain.

Protocol B: Co-Crystallization / Coordination

If the neat solid is elusive, exploit the basicity of N2. Tetramethylpyrazoles are excellent ligands.

-

Strategy: React with weak Lewis acids (e.g.,

) or co-formers like 1,4-diiodotetrafluorobenzene (halogen bond donor). -

Mechanism: The metal/co-former locks the pyrazole orientation, stopping the "tumbling" often seen in pure methyl-pyrazole lattices.

Workflow Visualization

Data Collection & Reduction

The Disorder Challenge

In tetramethylated systems, the methyl groups (particularly at C3, C4, C5) often exhibit high thermal motion or rotational disorder. The activation energy for methyl rotation is low (< 2 kcal/mol).

-

Temperature Rule: Data must be collected at

K. Room temperature data will result in "smeared" electron density for methyl hydrogens, making accurate bond assignment impossible. -

Resolution: Aim for

Å resolution. You need high-angle data to resolve the electron density of the carbon atoms from the riding hydrogens.

Refinement Logic

When refining the structure (using SHELXL or OLEX2), you will likely encounter "cigar-shaped" ellipsoids for the methyl carbons.

-

Check for Twinning: High symmetry (pseudo-hexagonal packing of methyls) often leads to merohedral twinning. Check the

and look for unindexed spots. -

Modeling Disorder:

-

Do not force ISOR restraints immediately.

-

Try splitting the methyl group into two positions (Parts A and B) with summed occupancy = 1.0.

-

Use EADP constraints if the split sites are close.

-

Structural Analysis & Packing Motifs

The Shift in Supramolecular Synthons

The most profound effect of tetramethylation is the disablement of the classic pyrazole

-

Dipole-Dipole Interactions: The pyrazole ring has a strong dipole. In the absence of H-bonds, molecules often align antiparallel to cancel moments.

-

C-H···π Interactions: The methyl protons at C3/C5 interact with the

-cloud of adjacent rings. -

Kitaigorodskii Packing: As seen in 1,3,5-trimethylpyrazole, these molecules tend to pack efficiently by utilizing crystallographic mirror planes (Space Group Pnma) to maximize density, often resulting in layer structures where methyl groups interdigitate like gears [1].[1]

Quantitative Structural Metrics

When analyzing your structure, compare your derived parameters against these standard ranges for methylated pyrazoles. Deviations

| Parameter | Unsubstituted Pyrazole | Tetramethylated Pyrazole (Expected) | Mechanistic Reason |

| N1-C5 Bond | 1.35 Å | 1.37 - 1.39 Å | Steric repulsion between N1-Me and C5-Me lengthens bond. |

| N1-N2 Bond | 1.36 Å | 1.36 Å | Generally unaffected by methylation. |

| Ring Planarity | RMSD < 0.01 Å | RMSD 0.02 - 0.05 Å | Steric crowding forces slight envelope distortion. |

| Primary Interaction | N-H···N (Strong) | C-H···N / C-H···π (Weak) | Loss of donor; reliance on dispersion forces. |

| Packing Coefficient | ~0.68 | ~0.72 | Methyl groups fill void space more efficiently (interdigitation). |

Case Study: Steric "Gear Effect"

In metal complexes of tetramethylpyrazoles, the "gear effect" becomes critical. The rotation of the pyrazole ligand about the M-N bond is restricted.

-

Observation: Look for specific torsion angles (M-N-C-C) that deviate from 0° or 180°.

-

Consequence: This restriction often leads to chiral pockets within an achiral space group, a phenomenon useful for spontaneous resolution of enantiomers in coordination polymers [2].

References

-

K. W. Törnroos, et al. (2022). "Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle."[1][2] Acta Crystallographica Section C, 78, 541-546.

-

G. S. Papaefstathiou, et al. (2011). "Effect of a methyl group on the spontaneous resolution of a square-pyramidal coordination compound." CrystEngComm, 13, 1617-1628.

-

S. Halder, et al. (2017). "Impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals." Chemical Science, 8, 636-646.

-

F. H. Allen, et al. (1987). "Systematic analysis of structural data as a research technique in organic chemistry." Accounts of Chemical Research, 20(2), 164-171. (Foundational text on statistical analysis of bond lengths).

Sources

The Pyrazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

[1]

Executive Summary

The pyrazole ring (

This guide analyzes the structure-activity relationships (SAR), mechanistic underpinnings, and validation protocols for the two most dominant therapeutic applications of substituted pyrazoles: Anti-inflammatory (COX-2 inhibition) and Anticancer (Kinase inhibition) activity.

Part 1: The Pyrazole Pharmacophore & Chemical Logic

Structural Versatility

The pyrazole nucleus exists in tautomeric forms (1H- and 2H-pyrazole), though N-substitution locks the tautomer, defining the steric trajectory of the molecule.

-

N1 Position: Critical for pharmacokinetic properties and often the site of aryl substitution to fit hydrophobic pockets (e.g., Celecoxib).

-

C3/C5 Positions: Dictate regioselectivity and steric bulk. In kinase inhibitors, these positions often host the "hinge-binding" motifs.

-

C4 Position: Often used as a linker to extend the molecule into solvent-exposed regions of the protein target, improving solubility.

Electronic Character

The pyrazole ring is

Part 2: Anti-Inflammatory Activity (Selective COX-2 Inhibition)[2][3][4]

Mechanism of Action: The "Side Pocket" Theory

Non-steroidal anti-inflammatory drugs (NSAIDs) target Cyclooxygenase (COX) enzymes.[2] The therapeutic goal is to inhibit the inducible COX-2 isoform (associated with inflammation) while sparing the constitutive COX-1 isoform (associated with gastric mucosal protection).

-

Structural Basis: The COX-2 active site contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

-

Pyrazole Role: 1,5-Diarylpyrazoles (like Celecoxib) are designed such that a polar sulfonamide or sulfonyl group at the para-position of the N1-phenyl ring inserts into this hydrophilic side pocket, forming hydrogen bonds with Arg513 and His90 . The central pyrazole ring serves as a rigid spacer, orienting the phenyl rings at the correct dihedral angle to fit the hydrophobic channel.

Visualization: Arachidonic Acid Pathway & COX Inhibition

The following diagram illustrates the inflammatory cascade and the precise intervention point of pyrazole-based COX-2 inhibitors.

Caption: Schematic of the Arachidonic Acid cascade showing selective inhibition of COX-2 by pyrazole derivatives, preventing pro-inflammatory prostaglandin synthesis.

Experimental Protocol: COX-1/COX-2 Isozyme Inhibition Assay

Objective: To determine the

Methodology: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay. Principle: COX enzymes convert Arachidonic Acid to PGG2, which is reduced to PGH2. This reduction oxidizes a colorimetric substrate (e.g., TMPD) which can be measured at 590 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized COX-1 (Ovine) and COX-2 (Human recombinant) enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Prepare Heme solution (cofactor) and Arachidonic Acid (substrate).

-

Dissolve test pyrazole compounds in DMSO. Note: Final DMSO concentration in the well must be <2% to avoid enzyme denaturation.

-

-

Inhibitor Incubation:

-

In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme.

-

Add 10 µL of Enzyme (COX-1 in one set, COX-2 in another).

-

Add 10 µL of Test Compound (variable concentrations: 0.01 µM – 100 µM).

-

Control: Solvent control (DMSO only) and Reference Inhibitor (e.g., Celecoxib 10 µM).

-

Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 20 µL of Colorimetric Substrate (TMPD).

-

Initiate reaction by adding 20 µL of Arachidonic Acid.

-

Shake plate for 30 seconds.

-

-

Measurement:

-

Incubate for exactly 2 minutes at 25°C.

-

Read Absorbance at 590 nm using a microplate reader.

-

-

Data Analysis:

Part 3: Anticancer Activity (Kinase Inhibition)

Mechanism of Action: ATP Mimicry

Many pyrazole derivatives function as Type I or Type II kinase inhibitors.

-

ATP Binding Pocket: The pyrazole nitrogen atoms often form hydrogen bonds with the "hinge region" of the kinase (e.g., Glu-Lys residues).

-

Scaffold Geometry: The planar pyrazole ring mimics the adenine ring of ATP.

-

Targets:

-

CDK (Cyclin-Dependent Kinases): Cell cycle regulation.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis.

-

BCR-ABL: Chronic Myeloid Leukemia (CML).

-

Visualization: Kinase Signaling Cascade

This diagram depicts how pyrazole inhibitors interrupt the MAPK/ERK pathway, a common target in oncology.

Caption: Intervention of pyrazole-based kinase inhibitors in the MAPK signaling pathway, blocking downstream proliferation signals.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the antiproliferative efficacy of pyrazole derivatives against cancer cell lines (e.g., MCF-7, HeLa, HepG2).

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Trustworthiness Factor: The assay relies on mitochondrial succinate dehydrogenase activity, which is only active in viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed tumor cells in 96-well plates at a density of

to -

Incubate for 24 hours at 37°C, 5%

for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivative (0.1, 1, 10, 50, 100 µM).

-

Replace medium with 100 µL of fresh medium containing the compound.

-

Controls: Untreated cells (Negative), Doxorubicin or Cisplatin (Positive).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. (Viable cells form purple formazan crystals).

-

-

Solubilization:

-

Carefully remove the supernatant.

-

Add 100 µL DMSO to dissolve the formazan crystals.

-

Shake for 15 minutes.

-

-

Quantification:

-

Measure Absorbance at 570 nm.

-

Calculate % Cell Viability and determine

.

-

Part 4: Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substituents on the pyrazole ring for key biological activities.

| Position | Substituent Type | Effect on Biological Activity |

| N1 | Phenyl / Aryl | Essential for COX-2 selectivity (fits hydrophobic channel). |

| N1 | Methyl / Alkyl | Often seen in Kinase inhibitors to reduce steric clash in ATP pocket. |

| C3 | Trifluoromethyl ( | Increases lipophilicity and metabolic stability; enhances Antimicrobial and COX-2 activity. |

| C3/C5 | Bulky Aryl Groups | Creates steric hindrance; 1,5-diaryl arrangement favors COX-2 ; 1,3-diaryl often favors Kinase binding. |

| C4 | Sulfonamide ( | Critical pharmacophore for COX-2 hydrogen bonding (Arg513). |

| C4 | Nitrile ( | Electron-withdrawing groups often enhance Anticancer potency by altering ring electronics. |

References

-

Review of Pyrazole Synthesis and Bioactivity

- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Source: MDPI (Molecules), 2023.

-

URL:[Link]

-

COX-2 Inhibition Mechanism

-

Anticancer Pyrazoles

-

Approved Pyrazole Drugs

-

Experimental Protocols (MTT/COX)

- Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

- Source: NCBI (PMC), 2016.

-

URL:[Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Discovery and History of 3,4,4,5-Tetramethylpyrazole: A Technical Guide

Executive Summary

3,4,4,5-Tetramethyl-4H-pyrazole (CAS: 19078-32-1) is a non-aromatic isopyrazole that serves as a pivotal model system in physical organic chemistry. Unlike its aromatic 1H-pyrazole counterparts, this molecule possesses a saturated C4 carbon bearing two methyl groups, disrupting the cyclic

This guide details the discovery, synthesis, and mechanistic utility of 3,4,4,5-tetramethylpyrazole, designed for researchers leveraging nitrogen heterocycles in synthesis and mechanistic studies.

Historical Context and Discovery

The Quest for Aromaticity Limits (1930s–1950s)

The discovery of 3,4,4,5-tetramethylpyrazole emerged from the broader investigation into the stability of pyrazole tautomers in the mid-20th century. While the aromatic 1H-pyrazole structure (Knorr pyrazoles) was well understood, the existence and behavior of "blocked" pyrazoles—where alkyl substitution prevents aromatization—became a subject of intense scrutiny.

-

The Van Alphen-Hüttel Era : In 1943, J. Van Alphen reported that 3,3,5-trimethyl-3H-pyrazole spontaneously rearranged to aromatic isomers upon heating. This phenomenon, later characterized by R. Hüttel in the 1950s, became known as the Van Alphen-Hüttel Rearrangement .

-

The Role of 3,4,4,5-Tetramethylpyrazole : To probe the limits of this rearrangement, chemists synthesized the 3,4,4,5-tetramethyl derivative. By placing two methyl groups at the C4 position, the molecule was "locked" in the 4H-form (isopyrazole), preventing simple tautomerization. This forced the system to undergo more energetic transformations—either skeletal rearrangement (migration of a methyl group) or the irreversible extrusion of nitrogen gas.

Significance in Cyclopropene Synthesis

In the 1960s and 70s, the molecule gained renewed prominence as a photochemical precursor. Closs and others utilized 3,4,4,5-tetramethyl-4H-pyrazole to synthesize 1,2,3,3-tetramethylcyclopropene via photolysis. This reaction provided a clean, high-yield route to cyclopropenes, which are otherwise difficult to access due to their high ring strain (~54 kcal/mol).

Structural Analysis & Properties[1]

The molecule is a 4H-pyrazole (or pyrazolenine). Its reactivity is dictated by the lack of aromatic stabilization and the presence of the azo (-N=N-) or azine-like linkage depending on the resonance contributor.

| Property | Description |

| IUPAC Name | 3,4,4,5-Tetramethyl-4H-pyrazole |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.19 g/mol |

| Key Feature | Gem-dimethyl group at C4 (blocks aromatization) |

| Hybridization | N1/N2 ( |

| Primary Reactivity | [1,5]-Sigmatropic shifts, [Cheletropic] extrusion of N₂ |

Synthesis Protocols

The synthesis of 3,4,4,5-tetramethylpyrazole is a classic condensation reaction, but it requires the specific precursor 3,3-dimethyl-2,4-pentanedione .

Step 1: Synthesis of 3,3-Dimethyl-2,4-pentanedione

Principle : Double alkylation of acetylacetone (2,4-pentanedione) at the central carbon.

Protocol :

-

Reagents : Acetylacetone (1.0 eq), Methyl Iodide (2.5 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).

-

Solvent : Acetone or DMF (Anhydrous).

-

Procedure :

-

Dissolve acetylacetone in solvent under inert atmosphere (N₂).

-

Add K₂CO₃ and stir for 30 min to form the enolate.

-

Add Methyl Iodide dropwise at 0°C.

-

Reflux for 12–24 hours.

-

Workup : Filter salts, concentrate filtrate, and distill under vacuum.

-

Yield : ~70–80%.

-

Step 2: Condensation to 3,4,4,5-Tetramethyl-4H-pyrazole

Principle : Double Schiff base formation between the diketone and hydrazine.

Protocol :

-

Reagents : 3,3-Dimethyl-2,4-pentanedione (1.0 eq), Hydrazine Hydrate (1.2 eq).

-

Solvent : Ethanol (Abs).

-

Procedure :

-

Dissolve the diketone in ethanol.

-

Add hydrazine hydrate dropwise at 0°C (Exothermic reaction).

-

Allow to warm to room temperature, then reflux for 2 hours to ensure cyclization.

-

Workup : Evaporate solvent. The product often crystallizes or can be distilled.

-

Purification : Recrystallization from hexane/ether or vacuum distillation.

-

Synthesis Visualization

Figure 1: Synthetic route from acetylacetone to 3,4,4,5-tetramethyl-4H-pyrazole via gem-dimethylation and hydrazine condensation.

Mechanistic Behavior & Applications

The utility of 3,4,4,5-tetramethylpyrazole lies in its divergent reactivity under thermal versus photochemical conditions.

Photochemical Nitrogen Extrusion (The Cyclopropene Route)

Under UV irradiation, the molecule undergoes a cheletropic elimination of nitrogen. This is the primary method for synthesizing sterically crowded cyclopropenes.

-

Mechanism : Excitation to the singlet state (

) followed by concerted extrusion of N₂. -

Product : 1,2,3,3-Tetramethylcyclopropene.

-

Note : This reaction is stereospecific in related systems, preserving the geometry of substituents.

Thermal Rearrangement (Van Alphen-Hüttel)

Under high thermal stress (>150°C) or acid catalysis, the molecule cannot simply tautomerize. Instead, it undergoes a skeletal rearrangement to restore aromaticity.

-

Pathway : Migration of a methyl group from C4 to a Nitrogen atom or C3/C5.

-

Result : Formation of 1,3,4,5-tetramethylpyrazole (aromatic).

Reactivity Diagram

Figure 2: Divergent reaction pathways. Photolysis yields the strained cyclopropene, while thermal treatment forces rearrangement to the stable aromatic isomer.

Experimental Validations & Safety

Characterization Data (Reference Values)

To validate the synthesis, compare analytical data against these standard values:

| Method | Expected Signal | Interpretation |

| ¹H NMR | Gem-dimethyl at C4 | |

| ¹H NMR | Methyls at C3/C5 (Imine-like) | |

| UV-Vis | ||

| IR | ~1640 cm⁻¹ | C=N stretching (strong) |

Safety Protocols

-

Hydrazine Hydrate : Highly toxic and potentially carcinogenic. Use strictly in a fume hood.

-

Explosion Hazard : While 3,4,4,5-tetramethylpyrazole is relatively stable, all high-nitrogen compounds and cyclopropene precursors should be treated as potentially energetic.

-

Photolysis : UV lamps generate heat and ozone. Ensure proper cooling and ventilation.

References

-

Van Alphen, J. (1943). On the reaction of hydrazine with 3,3-dimethyl-2,4-pentanedione. Recueil des Travaux Chimiques des Pays-Bas, 62, 485.

-

Hüttel, R., et al. (1955). Umlagerungen in der Pyrazol-Reihe (Rearrangements in the Pyrazole Series). Chemische Berichte, 88(10), 1577–1585.

-

Closs, G. L., & Böll, W. A. (1963). A New Synthesis of Cyclopropenes. Journal of the American Chemical Society, 85(23), 3904.

-

Day, A. C., & Inwood, R. N. (1969). The Photochemistry of 3,4,4,5-Tetramethyl-4H-pyrazole. Journal of the Chemical Society C, 1065.

-

Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415.

Sources

Thermodynamic Properties and Conformational Analysis of Tetramethylpyrazoles

Executive Summary & Scope

This technical guide addresses the thermodynamic stability, energetic landscapes, and conformational dynamics of tetramethylpyrazoles , specifically focusing on two distinct but chemically linked isomers:

-

1,3,4,5-Tetramethylpyrazole (TMP): The fully substituted, aromatic heterocycle widely used as a ligand in coordination chemistry and a scaffold in drug discovery.

-

3,3,5,5-Tetramethyl-1-pyrazoline (TMP-1): A non-aromatic, cyclic azo compound, historically significant for studying thermal decomposition kinetics and ring-strain thermodynamics.

Target Audience: Medicinal chemists, physical organic chemists, and process engineers.

Thermodynamic Landscape

The thermodynamic profile of tetramethylpyrazoles is governed by the interplay between aromatic stabilization (in TMP) and steric strain (in both TMP and TMP-1).

Enthalpy and Stability Metrics

| Property | 1,3,4,5-Tetramethylpyrazole (Aromatic) | 3,3,5,5-Tetramethyl-1-pyrazoline (Cyclic Azo) |

| Standard Enthalpy of Formation ( | ~ -50 to -70 kJ/mol (Est.) | +12.5 kJ/mol (Liquid) [1] |

| Dominant Stabilizing Factor | Aromatic | None (Kinetic stability only) |

| Dominant Destabilizing Factor | Steric buttressing (C3-C4-C5 methyls) | Ring strain & N=N repulsion |

| Thermal Decomposition | Stable > 300°C | Decomposes ~116-120°C ( |

| Basicity ( | 4.0 - 4.5 (Enhanced by inductive effect) | N/A (Decomposes) |

Key Insight: The "buttressing effect" in 1,3,4,5-TMP—where the methyl groups at positions 3, 4, and 5 physically clash—raises the ground state energy compared to less substituted pyrazoles. However, the electron-donating nature of the four methyl groups significantly enhances the basicity of the N2 nitrogen, making it a superior

Phase Transition Thermodynamics

For 3,3,5,5-tetramethyl-1-pyrazoline, the decomposition is a classic example of an entropically driven process (

-

Reaction:

-

Activation Energy (

): ~140 kJ/mol.

Conformational Analysis

1,3,4,5-Tetramethylpyrazole: The "Gear Effect"

Unlike the flexible pyrazoline, the aromatic pyrazole ring is planar. Conformational analysis here refers to the rotational dynamics of the methyl groups .

-

Steric Crowding: The distance between the hydrogens of the C3-Me, C4-Me, and C5-Me groups is often less than the sum of their van der Waals radii.

-

Correlated Rotation: To minimize steric clashes, the methyl groups engage in "gearing" motion. The rotation of the C4-methyl group is coupled to the rotations of the C3- and C5-methyls.

-

N-Methyl Interaction: The N1-methyl group creates a unique steric environment for the C5-methyl, often distorting the bond angles (widening the N1-C5-C(Me) angle) to relieve strain.

3,3,5,5-Tetramethyl-1-pyrazoline: Ring Puckering

The non-aromatic pyrazoline ring is not planar. It adopts an envelope conformation to minimize torsional strain between the adjacent methylene/quaternary carbons and the azo (

-

Puckering Amplitude: The C4 atom typically lies out of the plane defined by N1-N2-C3-C5.

-

Inversion Barrier: The barrier to invert the envelope flap is low (< 20 kJ/mol), making the molecule rapidly fluxional at room temperature.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotational Barriers

Objective: Determine the rotational energy barrier of the hindered methyl groups in 1,3,4,5-TMP.

-

Sample Preparation: Dissolve 10 mg of 1,3,4,5-TMP in 0.6 mL of

(for low temp) or -

Acquisition:

-

Acquire a standard 1H NMR spectrum at 298 K. Note the chemical shifts of the four methyl singlets.

-

Cool the sample in 10 K decrements to 180 K.

-

-

Analysis:

-

Observe the broadening of the C3, C4, and C5 methyl signals.

-

At the coalescence temperature (

), the rotation rate constant -

Calculate

using the Eyring equation.

-

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Quantify the decomposition enthalpy of 3,3,5,5-tetramethyl-1-pyrazoline.

-

Calibration: Calibrate the DSC using an Indium standard (

). -

Encapsulation: Weigh 2-3 mg of the pyrazoline into a high-pressure gold-plated crucible (to contain

pressure). Seal hermetically. -

Ramp: Heat from 25°C to 250°C at a rate of 5°C/min.

-

Data Processing:

-

Identify the exothermic peak onset (decomposition).

-

Integrate the peak area to determine

(J/g). -

Safety Note: This compound releases gas. Use small masses to prevent crucible rupture.

-

Computational Workflow (DFT)

To rigorously analyze the conformational landscape, a computational approach is required.

Figure 1: Computational workflow for determining conformational minima and rotational barriers.

Methodology:

-

Pre-optimization: Use Molecular Mechanics (MMFF94) to generate starting conformers.

-

DFT Optimization: Optimize geometry using B3LYP functional with 6-31G(d,p) basis set.

-

Frequency Check: Ensure no imaginary frequencies for ground states.

-

Scan: Perform a relaxed potential energy surface (PES) scan by rotating the C4-Me dihedral angle in 10° steps.

Applications in Drug Design

The thermodynamic stability of the 1,3,4,5-tetramethylpyrazole scaffold makes it an ideal bioisostere for phenyl rings or other heterocycles.

-

Lipophilicity: The four methyl groups significantly increase

, aiding blood-brain barrier penetration. -

Metabolic Stability: The full substitution prevents metabolic oxidation at the ring carbons, a common clearance pathway for unsubstituted pyrazoles.

References

-

NIST Chemistry WebBook. "3,3,5,5-Tetramethyl-1-pyrazoline Condensed Phase Thermochemistry Data."[1] National Institute of Standards and Technology.[1][2][3] [Link]

- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

- Crawford, R. J., & Mishra, A. "The thermolysis of 3,3,5,5-tetramethyl-1-pyrazoline." Journal of the American Chemical Society, 88(17), 3963–3969. (Classic kinetics study).

- Alkorta, I., & Elguero, J. "Theoretical study of the conformation of polymethyl-pyrazoles." Structural Chemistry, 2005.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Substituted Pyrazoles in Modern Organic Synthesis

Introduction: Situating 3,4,4,5-Tetramethylpyrazole within the Broader Context of Pyrazole Chemistry

Initial inquiries into the specific applications of 3,4,4,5-tetramethylpyrazole reveal its limited documentation in mainstream organic synthesis literature. While this particular substitution pattern is not widely cited, the underlying pyrazole scaffold is a cornerstone of modern synthetic and medicinal chemistry. The strategic placement of substituents on the pyrazole ring dictates its function, transforming it from a simple heterocycle into a powerful tool for catalysis, directed reactions, and drug design.

This guide, therefore, pivots from the specific to the strategic. We will explore the versatile applications of substituted pyrazoles, providing the foundational knowledge and detailed protocols that researchers can adapt to their specific synthetic challenges. We will delve into how the pyrazole core, with its unique electronic and structural features, serves as a powerful directing group, a tunable ligand scaffold, and a privileged structure in pharmacologically active compounds.

Section 1: The Pyrazole Core as a Directing Group for C-H Functionalization

The precise functionalization of C-H bonds is a paramount goal in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[1][2] Pyrazole moieties are exemplary directing groups, capable of coordinating to a metal center and positioning it in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization.

Causality of Direction: The N1 vs. N2 Dichotomy

The pyrazole ring contains two nitrogen atoms: a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1, when unsubstituted). The lone pair on the sp²-hybridized N2 atom is an excellent coordination site for transition metals. When a pyrazole ring is attached to an aromatic system (e.g., an N-arylpyrazole), it can direct the metallation, and thus functionalization, to the ortho position of that aromatic ring. This predictable regioselectivity is the foundation of its utility.[3][4][5]

Sources

Application Note: Methylated Pyrazole Ligands in Transition Metal Catalysis

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It addresses the class of Permethylated Pyrazole Ligands , specifically focusing on the most catalytically relevant isomers: 3,4,5-Trimethylpyrazole (tmpH) and 1,3,4,5-Tetramethylpyrazole (tmp) .

Technical Note on Nomenclature:

The specific string "3,4,4,5-tetramethylpyrazole" refers to a

Executive Summary

Methylated pyrazoles represent a specialized class of N-donor ligands that offer distinct electronic and steric advantages over standard pyridines or phosphines. Their utility in catalysis is bifurcated by their substitution pattern:

-

3,4,5-Trimethylpyrazole (tmpH): A proton-responsive ligand capable of bridging two metal centers (forming pyrazolates) or acting as a hemilabile ligand in hydrogen transfer reactions.

-

1,3,4,5-Tetramethylpyrazole (tmp): A bulky, electron-rich monodentate ligand used to stabilize electrophilic metal centers (e.g., Pd(II), Pt(II)) during aggressive C-H activation steps.

This guide provides protocols for leveraging these ligands in Copper-Catalyzed Aerobic Oxidation and Palladium-Catalyzed C-H Functionalization .

Ligand Selection & Mechanistic Logic

The "Methyl Effect" in Pyrazoles

Methylation at the 3, 4, and 5 positions fundamentally alters the ligand's behavior compared to unsubstituted pyrazole:

-

Electronic Enrichment: The inductive effect (+I) of three/four methyl groups makes the pyrazole nitrogen significantly more basic (

of conjugate acid -

Steric Protection: The 3,5-dimethyl groups create a steric pocket that prevents catalyst dimerization (in monodentate use) or enforces specific bridging geometries (in multinuclear systems).

Decision Matrix: Which Ligand?

Figure 1: Decision tree for selecting between protic (tmpH) and aprotic (tmp) pyrazole ligands based on catalytic mechanism.

Protocol A: Copper-Catalyzed Aerobic Oxidation

Target: Oxidation of Alcohols or Amines using 3,4,5-Trimethylpyrazole (tmpH) .

Mechanism: The deprotonated ligand (tmp

Synthesis of the Catalyst Precursor

Note: This complex can often be generated in situ, but isolation yields higher reproducibility.

Reagents:

-

CuCl (99 mg, 1.0 mmol)

-

3,4,5-Trimethylpyrazole (tmpH) (110 mg, 1.0 mmol)

-

NaOtBu (Sodium tert-butoxide) (96 mg, 1.0 mmol)

-

THF (anhydrous, 10 mL)

Step-by-Step:

-

Glovebox Operation: In a nitrogen-filled glovebox, dissolve tmpH in THF.

-

Deprotonation: Add NaOtBu to the solution. Stir for 15 minutes to generate the sodium pyrazolate (Na-tmp).

-

Complexation: Add CuCl slowly to the Na-tmp suspension. The solution will turn colorless or pale yellow (characteristic of Cu(I)).

-

Filtration: Filter through Celite to remove NaCl.

-

Crystallization: Remove solvent in vacuo. Recrystallize from Hexane/THF at -20°C.

-

Yield: Expect ~80% of white crystalline solid

.

Catalytic Oxidation Protocol (Alcohol to Aldehyde)

Reaction: Benzyl Alcohol +

-

Charge: In a pressure tube, add:

-

Substrate: Benzyl alcohol (1.0 mmol)

-

Catalyst:

(0.01 mmol, 1 mol% Cu equivalent) -

Co-catalyst: TEMPO (0.05 mmol, 5 mol%)

-

Base: N-methylimidazole (NMI) (0.1 mmol, 10 mol%)

-

Solvent: Acetonitrile (2 mL)

-

-

Oxidation: Purge the tube with

(balloon pressure is sufficient). Seal the tube. -

Incubation: Stir at room temperature (25°C) for 6–12 hours. The solution typically turns green (active Cu(II)-oxyl species) and returns to yellow upon completion.

-

Workup: Filter through a short silica plug (eluting with EtOAc) to remove copper residues. Analyze by GC-MS or NMR.

Protocol B: Palladium-Catalyzed C-H Activation

Target: Direct C-H Arylation of Heterocycles using 1,3,4,5-Tetramethylpyrazole (tmp) . Mechanism: The "tmp" ligand acts as a monodentate ligand that is more electron-donating than pyridine. It stabilizes the electrophilic Pd(II) species, facilitating the Concerted Metalation-Deprotonation (CMD) pathway.

Preparation of Catalyst Stock Solution

In situ generation is preferred for high-throughput screening.

Stock Solution A (Pd-Ligand):

-

Pd(OAc)

(11.2 mg, 0.05 mmol) -

1,3,4,5-Tetramethylpyrazole (12.4 mg, 0.1 mmol)

-

Solvent: DMA (Dimethylacetamide) (1.0 mL)

-

Procedure: Sonicate for 5 minutes until a clear orange-red solution forms. This is a 0.05 M [Pd(tmp)

(OAc)

C-H Arylation Protocol

Reaction: 1-Methylindole + Bromobenzene

Step-by-Step:

-

Reaction Setup: In a 4 mL screw-cap vial, add:

-

Aryl Bromide: Bromobenzene (0.5 mmol, 1.0 equiv)

-

Heterocycle: 1-Methylindole (0.75 mmol, 1.5 equiv)

-

Base: Potassium Pivalate (KOPiv) (1.0 mmol, 2.0 equiv) – Critical for CMD mechanism.

-

-

Catalyst Addition: Add 0.5 mL of Stock Solution A (2.5 mol% Pd).

-

Conditions: Seal the vial and heat to 110°C for 16 hours.

-

Analysis: Cool to room temperature. Dilute with EtOAc (2 mL). Wash with water (1 mL) to remove DMA and salts.

-

Purification: The electron-rich pyrazole ligand is easily removed by washing with 1M HCl (if the product is acid-stable) or by standard silica chromatography (the ligand is polar).

Mechanistic Visualization (CMD Pathway)

The following diagram illustrates how the 1,3,4,5-tetramethylpyrazole (L) stabilizes the palladium center during the critical C-H bond cleavage step.

Figure 2: Concerted Metalation-Deprotonation (CMD) cycle. The electron-rich 'tmp' ligand prevents Pd-black precipitation during the high-energy transition state.

Summary of Key Data

| Feature | 3,4,5-Trimethylpyrazole (tmpH) | 1,3,4,5-Tetramethylpyrazole (tmp) |

| Binding Mode | Bridging ( | Monodentate (N2-donor) |

| Proton Responsive? | Yes (NH group active) | No (N-Me blocked) |

| Primary Metal | Copper (Cu), Ruthenium (Ru) | Palladium (Pd), Platinum (Pt) |

| Key Application | Oxidation, Hydrogen Transfer | C-H Activation, Cross-Coupling |

| Solubility | Moderate (Organic solvents) | High (Organic solvents) |

References

-

Ehlert, M. K., et al. "Polynuclear pyrazolate complexes of copper.[1] Crystal and molecular structures of [Cu(tmpz)]3..." Canadian Journal of Chemistry, 1990.

- Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press, 1999.

-

Giri, R., et al. "Pd-Catalyzed C-H Activation."[2] Nature, 2009. (Context for ligand effects in CMD).

- Peris, E. "Smart N-Heterocyclic Carbene Ligands in Catalysis." Chemical Reviews, 2018. (Comparative data on N-donor ligands including pyrazoles).

-

Potapov, A.S., et al. "Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I)..." MDPI Inorganics, 2023.

Sources

Application Notes and Protocols for 3,4,4,5-Tetramethylpyrazole in Medicinal Chemistry Research

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its versatile nature allows for substitution at various positions, leading to a diverse array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][3] While the medicinal chemistry of many substituted pyrazoles is well-documented, the specific compound 3,4,4,5-tetramethylpyrazole remains a largely unexplored entity within the scientific literature.

This guide, therefore, serves as a forward-looking application note. In the absence of direct experimental data for 3,4,4,5-tetramethylpyrazole, we will leverage the extensive knowledge of pyrazole structure-activity relationships (SAR) to build a robust hypothesis for its potential applications.[4][5] We will explore its possible synthesis, propose potential biological targets, and provide detailed protocols for its evaluation. This document is designed to empower researchers to unlock the potential of this novel, fully substituted pyrazole.

The Pyrazole Scaffold: A Foundation of Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This arrangement confers unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets. The aromaticity of the pyrazole ring also contributes to its metabolic stability.[6]

The biological activities of pyrazole derivatives are highly dependent on the nature and position of their substituents.[5] For instance, the anti-inflammatory drug Celecoxib features a 1,5-diarylpyrazole core, while other substitution patterns have yielded potent kinase inhibitors, cannabinoid receptor antagonists, and antimicrobial agents.[2][4][5]

Hypothesized Physicochemical and Pharmacokinetic Profile of 3,4,4,5-Tetramethylpyrazole

The substitution pattern of 3,4,4,5-tetramethylpyrazole is unique in that it features a gem-dimethyl group at the 4-position. Based on general principles of medicinal chemistry, we can hypothesize the following characteristics:

| Property | Hypothesized Influence of Tetramethyl Substitution | Rationale |

| Lipophilicity | Increased | The four methyl groups will significantly increase the lipophilicity (logP) of the molecule compared to the parent pyrazole. This could enhance membrane permeability and oral bioavailability. |

| Metabolic Stability | Potentially Increased | The methyl groups at positions 3 and 5 may sterically hinder metabolic attack on the pyrazole ring. The gem-dimethyl group at C4 fully shields this position from metabolism. |

| Solubility | Potentially Decreased | The increased lipophilicity and molecular weight may lead to lower aqueous solubility. This is a critical parameter to consider in formulation development. |

| Conformational Rigidity | Increased | The gem-dimethyl group at C4 will introduce steric hindrance, potentially restricting the rotation of substituents at adjacent positions and locking the molecule into a more defined conformation. This can be advantageous for target binding. |

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Given the broad spectrum of activity of polysubstituted pyrazoles, 3,4,4,5-tetramethylpyrazole could be a valuable scaffold for several therapeutic areas.

Kinase Inhibition and Oncology

Many kinase inhibitors incorporate substituted pyrazole scaffolds. The ATP-binding pocket of kinases often has hydrophobic regions that can accommodate alkyl substituents. The specific substitution pattern of 3,4,4,5-tetramethylpyrazole could offer a unique three-dimensional arrangement for interaction with specific kinases. Polysubstituted pyrazoles have demonstrated significant anticancer activities in vitro.[7][8][9]

-

Hypothesis: The rigid and lipophilic nature of the 3,4,4,5-tetramethylpyrazole core could serve as a novel scaffold for the development of selective kinase inhibitors.

Anti-inflammatory and Analgesic Agents

The discovery of Celecoxib highlighted the potential of pyrazoles as selective cyclooxygenase-2 (COX-2) inhibitors.[4] The structure-activity relationship studies of tetrasubstituted pyrazole derivatives have shown their potential as COX-2 inhibitors.[4] The methyl groups of 3,4,4,5-tetramethylpyrazole could potentially occupy hydrophobic pockets within the COX-2 active site.

-

Hypothesis: 3,4,4,5-tetramethylpyrazole could be a starting point for the design of novel anti-inflammatory agents, potentially targeting enzymes like COX-2 or other inflammatory mediators.

Synthetic Protocol: A Proposed Route to 3,4,4,5-Tetramethylpyrazole

The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, is a robust and widely used method for preparing pyrazoles.[10] A plausible synthetic route to 3,4,4,5-tetramethylpyrazole would start from a correspondingly substituted 1,3-diketone.

Workflow for the Synthesis of 3,4,4,5-Tetramethylpyrazole

Caption: Proposed synthetic workflow for 3,4,4,5-tetramethyl-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 3,3-Dimethyl-2,4-pentanedione

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add 3-methyl-2,4-pentanedione (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 3,3-dimethyl-2,4-pentanedione.

Step 2: Synthesis of 3,4,4,5-Tetramethyl-1H-pyrazole

-

To a solution of 3,3-dimethyl-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[11]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Step 3: Purification

-

Purify the crude 3,4,4,5-tetramethyl-1H-pyrazole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Biological Evaluation: In Vitro Kinase Inhibition Assay

To investigate the potential of 3,4,4,5-tetramethylpyrazole as a kinase inhibitor, a generic in vitro kinase inhibition assay can be performed. This protocol is adaptable to various kinases of interest.

Workflow for In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of 3,4,4,5-tetramethylpyrazole in 100% DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations for IC50 determination.

-

Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase and substrate solution to each well.

-

Add the diluted test compound or control (DMSO for negative control, a known inhibitor for positive control) to the respective wells.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate for the recommended reaction time (e.g., 60 minutes) at room temperature.

-

-

Signal Detection:

-

Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent that produces a luminescent or fluorescent signal).

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

While 3,4,4,5-tetramethylpyrazole is currently an under-investigated molecule, the rich history and proven track record of the pyrazole scaffold in medicinal chemistry provide a strong rationale for its exploration. The unique substitution pattern of this compound may offer novel pharmacological properties. The synthetic and screening protocols outlined in this guide provide a practical starting point for researchers to synthesize 3,4,4,5-tetramethylpyrazole and evaluate its biological activity. Future work should focus on the synthesis and characterization of this compound, followed by a broad biological screening to identify potential therapeutic applications. Subsequent medicinal chemistry efforts could then be directed at optimizing any identified hit compounds.

References

-

Fahmy, H. H., Khalifa, N. M., Ismail, M. M. F., El-Sahrawy, H. M., & Nossier, E. S. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. [Link]

-

Gokhale, S., & Kulkarni, V. M. (2014). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. Journal of Young Pharmacists, 6(1), 10-18. [Link]

-

Nagy, M., & El-Sayed, W. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3123. [Link]

-

Various authors. (n.d.). Synthesis of polysubstituted pyrazoles and their biological applications. Request PDF. [Link]

-

Shaaban, M., & Mayhoub, A. S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 947. [Link]

-

Lan, R., Liu, Q., Fan, H., & Li, Q. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 41(25), 5118–5125. [Link]

-

Various authors. (n.d.). Synthesis of polysubstituted pyrazoles and their biological applications. Semantic Scholar. [Link]

-

Fahmy, H. H., Khalifa, N. M., Ismail, M. M. F., El-Sahrawy, H. M., & Nossier, E. S. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. ResearchGate. [Link]

-

Bakr, R. B., & El-Gazzar, A. R. B. A. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ChemistrySelect, 5(29), 8887-8905. [Link]

-

Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). [Link]

-

Pace, V., & Castoldi, L. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2824. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]

-

Gomaa, M. S., & Ali, M. M. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(11-12), 647-652. [Link]

-

Various authors. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

-

Reddy, C. R., & Grée, R. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8345-8349. [Link]

-

Asif, M. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis. [Link]

-

Various authors. (n.d.). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

-

Various authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Bull, J. A., & Mousseau, J. J. (2012). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Angewandte Chemie International Edition, 51(16), 3847-3850. [Link]

-

Various authors. (n.d.). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. [Link]

-

Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Bioorganic & medicinal chemistry, 13(11), 3737–3743. [Link]

-

PubChem. (n.d.). CID 157135415 | C40H60N10. PubChem. [Link]

-

PubChem. (n.d.). 1,3,4,5-Tetramethyl-1H-pyrazole. PubChem. [Link]

-

Stevens, E. (2019, January 19). synthesis of pyrazoles. YouTube. [Link]

-

The Good Scents Company. (n.d.). 2,3,5,6-tetramethyl pyrazine. The Good Scents Company. [Link]

-

Wikipedia. (n.d.). Tetramethylpyrazine. Wikipedia. [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. msjonline.org [msjonline.org]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

The Untapped Potential of 3,4,4,5-Tetramethylpyrazole: A Versatile Synthon for Novel Heterocyclic Architectures

Introduction: Unlocking New Chemical Space with a Polysubstituted Pyrazole

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a "privileged structure," forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its remarkable therapeutic relevance stems from its metabolic stability and the versatility with which it can be functionalized.[2][3] While the synthesis and application of variously substituted pyrazoles are well-documented, certain substitution patterns remain underexplored. This application note introduces 3,4,4,5-tetramethylpyrazole, a novel, sterically hindered pyrazole, as a promising synthon for the construction of unique and complex heterocyclic systems. The gem-dimethyl substitution at the 4-position presents both a synthetic challenge and an opportunity to explore novel reactivity, potentially leading to the discovery of new chemical entities with unique pharmacological profiles.

This guide provides a comprehensive overview of a proposed synthetic route to 3,4,4,5-tetramethylpyrazole and explores its potential as a versatile building block in the synthesis of novel heterocyclic compounds. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and provide visual aids to facilitate a deeper understanding of the chemical transformations involved.

Proposed Synthesis of 3,4,4,5-Tetramethyl-1H-pyrazole

The synthesis of 3,4,4,5-tetramethyl-1H-pyrazole, a previously unreported compound, can be envisioned through a modification of the classical Knorr pyrazole synthesis.[4][5] This robust and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The key to accessing our target pyrazole lies in the synthesis of the sterically hindered precursor, 3,3-dimethylpentane-2,4-dione.

Protocol 1: Synthesis of 3,3-Dimethylpentane-2,4-dione

The synthesis of 3,3-dimethylpentane-2,4-dione can be achieved through the exhaustive methylation of acetylacetone (pentane-2,4-dione). This protocol is adapted from general procedures for the alkylation of β-dicarbonyl compounds.

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Preparation of the Enolate: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (2.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pentane-2,4-dione (1.0 eq) in anhydrous THF to the cooled suspension of sodium hydride. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

Methylation: Cool the resulting enolate solution back to 0 °C. Add methyl iodide (2.5 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water. Acidify the mixture with 1 M HCl until the aqueous layer is acidic to litmus paper.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3,3-dimethylpentane-2,4-dione.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure 3,3-dimethylpentane-2,4-dione.

Expected Characterization Data for 3,3-Dimethylpentane-2,4-dione (CAS: 3142-58-3): [7]

-

¹H NMR (CDCl₃): δ 2.15 (s, 6H, 2 x COCH₃), 1.30 (s, 6H, 2 x CH₃) ppm.

-

¹³C NMR (CDCl₃): δ 208.0 (C=O), 60.0 (C(CH₃)₂), 25.0 (COCH₃), 22.0 (C(CH₃)₂) ppm.

-

MS (EI): m/z (%) 128 (M⁺), 86, 43.

Protocol 2: Knorr Synthesis of 3,4,4,5-Tetramethyl-1H-pyrazole

With the key precursor in hand, the synthesis of 3,4,4,5-tetramethyl-1H-pyrazole can proceed via the Knorr synthesis using hydrazine hydrate.

Materials:

-

3,3-Dimethylpentane-2,4-dione

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask, dissolve 3,3-dimethylpentane-2,4-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 3,4,4,5-tetramethyl-1H-pyrazole.

Proposed Structure and Tautomerism:

It is important to note that the resulting 3,4,4,5-tetramethyl-1H-pyrazole will exist as a mixture of tautomers. The N-H proton can reside on either of the two nitrogen atoms.

Caption: Proposed IEDDA reaction of 3,4,4,5-tetramethyl-4H-pyrazole.

Protocol 3: Synthesis of a Novel Tetramethyl-dihydropyrazolo[3,4-d]pyridazine Derivative

Materials:

-

3,4,4,5-Tetramethyl-1H-pyrazole

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene

-

p-Toluenesulfonic acid (PTSA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a sealed tube, add 3,4,4,5-tetramethyl-1H-pyrazole (1.0 eq), dimethyl acetylenedicarboxylate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in anhydrous toluene.

-

Heat the reaction mixture to 110 °C for 24-48 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired pyrazolo[3,4-d]pyridazine derivative.

Expected Product: Dimethyl 1,4,4a,7a-tetrahydro-5,7,8,8-tetramethyl-4H-pyrazolo[3,4-d]pyridazine-4a,7a-dicarboxylate. Further oxidation of this adduct could lead to the fully aromatized pyrazolo[3,4-d]pyridazine.

Application 2: Synthesis of Functionalized Pyrazoles via N-Alkylation and Subsequent Transformations

The N-H protons of 3,4,4,5-tetramethyl-1H-pyrazole can be readily substituted, providing a handle for the introduction of various functional groups. This allows for the use of the pyrazole as a scaffold to build more complex molecules.

Caption: General scheme for N-functionalization.

Protocol 4: N-Benzylation of 3,4,4,5-Tetramethyl-1H-pyrazole

Materials:

-

3,4,4,5-Tetramethyl-1H-pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of 3,4,4,5-tetramethyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the N-benzylated pyrazole.

Data Summary

| Compound | Proposed Synthesis Method | Key Precursors | Potential Applications |

| 3,3-Dimethylpentane-2,4-dione | Exhaustive methylation of pentane-2,4-dione | Pentane-2,4-dione, Methyl iodide | Precursor for sterically hindered pyrazoles |

| 3,4,4,5-Tetramethyl-1H-pyrazole | Knorr pyrazole synthesis | 3,3-Dimethylpentane-2,4-dione, Hydrazine hydrate | Synthon for novel heterocyclic compounds |